molecular formula C12H18ClNO B12338014 3-(o-Tolyloxy)piperidine hydrochloride

3-(o-Tolyloxy)piperidine hydrochloride

Cat. No.: B12338014
M. Wt: 227.73 g/mol
InChI Key: VDGDBAJMBJSQDC-UHFFFAOYSA-N
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Description

3-(o-Tolyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyloxy)piperidine hydrochloride typically involves the reaction of o-cresol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an ether linkage between the aromatic ring of o-cresol and the nitrogen atom of piperidine. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, N-oxides, and halogenated compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(o-Tolyloxy)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(o-Tolyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    N-Methylpiperidine: A methylated derivative of piperidine.

    Piperidine-4-carboxylic acid: A carboxylated derivative of piperidine.

Uniqueness

3-(o-Tolyloxy)piperidine hydrochloride is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and development .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(2-methylphenoxy)piperidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H

InChI Key

VDGDBAJMBJSQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CCCNC2.Cl

Origin of Product

United States

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